N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide
Overview
Description
N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide is a complex organic compound that belongs to the class of dihydronaphthofurans. These compounds are characterized by their arene ring-fused furan structures, which are found in many natural and synthetic products with significant biological and pharmacological activities .
Preparation Methods
The synthesis of N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide involves several steps. One common method includes the annulation of naphthols with various reagents, cycloaddition reactions ([3 + 2], [4 + 1], and Diels–Alder), intramolecular transannulation, Friedel–Crafts reactions, Wittig reactions, Claisen rearrangement, and neophyl rearrangement . These reactions are typically carried out under specific conditions, such as the use of catalysts and controlled temperatures, to ensure the desired product is obtained.
Chemical Reactions Analysis
N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate to access other useful compounds. In biology and medicine, it is studied for its potential pharmacological activities, including its role as a drug candidate . Additionally, it has industrial applications, particularly in the development of materials with specific properties, such as photochromic materials that change color when exposed to UV light .
Mechanism of Action
The mechanism of action of N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins, and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other dihydronaphthofurans, such as 1,3-dihydro-1-hydroxynaphtho[2,3-c]furan and 1,3-dihydro-1-hydroxynaphtho[1,2-c]furan . These compounds share the arene ring-fused furan structure but differ in their functional groups and specific biological activities.
Biological Activity
N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₆H₁₇N₃O₂
- Molecular Weight : 285.33 g/mol
- CAS Registry Number : 9657877
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. The compound was evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.0 | Induction of apoptosis |
HepG2 | 3.5 | Cell cycle arrest at G2/M phase |
Huh-7 | 4.0 | Mitochondrial pathway activation |
The compound exhibited an IC50 value of 5.0 µM against MCF-7 cells, indicating strong anti-proliferative activity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers like p53 and Bax, and decreased levels of Bcl-2 in treated cells .
Anti-Microbial Activity
In addition to its anti-cancer properties, this compound has shown promising anti-microbial activity.
Table 2: Anti-Microbial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The MIC values indicate that it is particularly effective against Staphylococcus aureus with an MIC of 16 µg/mL .
Case Study 1: Evaluation in Hepatocellular Carcinoma
A detailed study evaluated the efficacy of this compound in hepatocellular carcinoma (HCC) models. The compound was administered to HepG2 cell lines where it reduced cell viability significantly compared to control groups. The study concluded that the compound's ability to induce apoptosis and inhibit cell proliferation could make it a candidate for further development in HCC therapies .
Case Study 2: Broad Spectrum Anti-Microbial Effects
Another investigation focused on the anti-microbial properties of the compound against a panel of pathogens including E. coli and S. aureus. The results indicated not only a reduction in bacterial growth but also a potential mechanism involving disruption of bacterial cell membranes. This suggests that this compound may serve as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
N-[(E)-dimethylaminomethylideneamino]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19(2)10-17-18-16(20)15-9-13-12-6-4-3-5-11(12)7-8-14(13)21-15/h3-8,10,15H,9H2,1-2H3,(H,18,20)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJPPKBSMPMNAD-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/NC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665774 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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